molecular formula C14H20O6 B13666015 Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate

Cat. No.: B13666015
M. Wt: 284.30 g/mol
InChI Key: UVEHWACDLQFBLV-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate is a synthetic organic compound featuring a propanoate ester core linked to a multi-substituted, trimethoxyphenyl ring. Compounds with similar trimethoxyphenyl and ester-functionalized structures are of significant interest in medicinal and agrochemical research. Specifically, analogs within this chemical family are investigated as potential Insect Growth Regulators (IGRs) and Juvenile Hormone Analogs (JHAs) . These "third-generation pesticides" act by mimicking the natural juvenile hormones in insects, disrupting their development and preventing larvae from maturing into reproducing adults, thereby offering a targeted approach for integrated pest management . Furthermore, structurally related phenolic and phenylpropanoate esters are studied for their phytotoxic or allelopathic properties . Research indicates that such compounds, often derived from plant extracts, can inhibit the seed germination and seedling growth of competing plant species, positioning them as lead compounds for the development of natural, bioherbicides . Researchers value this chemical for its potential to modulate biological pathways in both entomological and botanical studies. This product is intended for research applications in a laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate

InChI

InChI=1S/C14H20O6/c1-5-20-12(16)8-10(15)9-6-7-11(17-2)14(19-4)13(9)18-3/h6-7,10,15H,5,8H2,1-4H3

InChI Key

UVEHWACDLQFBLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=C(C=C1)OC)OC)OC)O

Origin of Product

United States

Preparation Methods

Esterification of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid

  • Method : Direct esterification of the carboxylic acid with ethanol under reflux conditions, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Procedure : The acid is dissolved in ethanol, and the mixture is refluxed for several hours. The reaction mixture is then cooled, neutralized if necessary, and the product is extracted and purified.
  • Notes : Continuous flow reactors can be employed to improve yield and purity on a larger scale.
  • Reference : Vulcanchem product synthesis outline describes this method for similar trimethoxyphenyl propanoate esters.

Use of Acid Anhydrides and Activated Esters

  • Method : Conversion of the carboxylic acid to an acid anhydride or activated ester intermediate (e.g., acid chloride or mixed anhydride), followed by reaction with ethanol.
  • Procedure : The acid anhydride is prepared from the corresponding acid using reagents like acetic anhydride or other dehydrating agents. Subsequent reaction with ethanol yields the ethyl ester.
  • Advantages : This method can provide higher yields and cleaner products by avoiding water formation during esterification.
  • Reference : Patents describe acid anhydride methods for trimethoxyphenyl ester preparation, which can be adapted for the 2,3,4-trimethoxy isomer.

Coupling via Dicyclohexylcarbodiimide (DCC) Mediated Esterification

  • Method : Activation of the carboxylic acid with DCC in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), followed by reaction with ethanol or other alcohols.
  • Procedure : The acid and DCC are mixed in an anhydrous solvent (e.g., dichloromethane), DMAP is added, and ethanol is introduced to form the ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
  • Advantages : Mild reaction conditions and high selectivity.
  • Reference : Similar esterifications of trimethoxyphenylpropanoates have been reported using DCC/DMAP systems.

Hydroxyl Group Functionalization and Protection Strategies

  • The hydroxyl group at the 3-position can be modified or protected during synthesis to improve selectivity or yield.
  • Methods include conversion to trichloroacetimidate or acetate intermediates, which serve as good leaving groups for further C–C bond formation or functional group transformations.
  • These strategies are useful in the synthesis of derivatives but can be adapted for the parent compound preparation.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Advantages References
Direct Esterification (acid + EtOH) 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid, ethanol, acid catalyst Reflux ethanol, several hours Moderate to High Simple, scalable, widely used
Acid Anhydride Method Acid anhydride, ethanol Room temp or mild heating High High purity, avoids water formation
DCC/DMAP Coupling DCC, DMAP, ethanol Room temp, anhydrous solvent Moderate to High Mild conditions, selective esterification
Hydroxyl Group Activation (protection) Trichloroacetonitrile, acetic anhydride, Lewis acid Variable, mild to moderate temperatures Variable Enables further functionalization

Research Findings and Practical Considerations

  • Purification : After synthesis, products are typically purified by extraction, washing (acid/base washes), drying over anhydrous salts (e.g., Na2SO4), and chromatographic techniques such as silica gel column chromatography.
  • Characterization : Structural confirmation is performed by ^1H and ^13C NMR spectroscopy, mass spectrometry, and melting point analysis. For example, characteristic NMR signals confirm the hydroxy and methoxy groups on the aromatic ring and the ester moiety.
  • Scale-Up : Continuous flow reactors and optimized reaction conditions improve yield and reproducibility for industrial or larger-scale synthesis.
  • Derivatization : The hydroxyl group can be derivatized to form acetates or other esters for biological activity modulation or to facilitate purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate.

    Reduction: Formation of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate

  • Structural Differences: Methoxy substituents at 3,4,5-positions on the phenyl ring (vs. 2,3,4 in the target compound). Absence of the hydroxyl group on the propanoate chain.
  • Properties :
    • Molecular formula: C₁₄H₂₀O₅ (MW 268.31 g/mol).
    • The 3,4,5-trimethoxy pattern is common in bioactive molecules (e.g., combretastatin analogs), suggesting enhanced metabolic stability compared to the target compound.
  • Applications : Used as a synthetic intermediate in drug discovery due to its electron-donating methoxy groups.

Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

  • Structural Differences :
    • Ketone (oxo) group replaces the hydroxyl at the 3-position.
    • Methoxy substituents at 3,4,5-positions .
  • Properties :
    • Molecular formula: C₁₄H₁₈O₆ (MW 282.29 g/mol).
    • Higher reactivity due to the electrophilic ketone group, enabling participation in condensation or Michael addition reactions.
    • Boiling point: 374.9±37.0 °C ; melting point: 88–91 °C .
  • Applications : Serves as a precursor in synthesizing heterocyclic compounds or chalcone derivatives.

Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate

  • Structural Differences :
    • 4-Nitro substituent on the phenyl ring (electron-withdrawing) instead of methoxy groups.
  • Properties: Molecular formula: C₁₁H₁₃NO₅ (MW 239.23 g/mol).
  • Applications: Useful in studying nitro group reduction pathways or as a scaffold for amino derivatives.

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

  • Structural Differences: Methyl ester (vs.
  • Properties :
    • Molecular formula: C₁₃H₁₈O₅ (MW 254.28 g/mol).
    • Methyl esters typically exhibit higher volatility and lower lipophilicity compared to ethyl esters, affecting solubility and diffusion in biological systems.
  • Applications : Investigated for solubility profiles in formulation studies.

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

  • Structural Differences: 3,4-Dichlorophenyl substituent and amino group (basic) instead of hydroxyl.
  • Properties: Introduction of chlorine atoms increases molecular weight and hydrophobicity. Amino group enables salt formation (e.g., hydrochloride), enhancing water solubility.
  • Applications: Potential as a building block in peptidomimetics or kinase inhibitors.

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Phenyl Substituents Functional Groups Key Properties/Applications Reference
Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate C₁₄H₂₀O₆ 284.30* 2,3,4-trimethoxy Hydroxyl, ester Pharmaceutical intermediate -
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate C₁₄H₂₀O₅ 268.31 3,4,5-trimethoxy Ester Bioactive compound synthesis
Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate C₁₄H₁₈O₆ 282.29 3,4,5-trimethoxy Ketone, ester Chemical synthesis intermediate
Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate C₁₁H₁₃NO₅ 239.23 4-nitro Hydroxyl, ester Nitro reactivity studies
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate C₁₃H₁₈O₅ 254.28 2,3,4-trimethoxy Ester Solubility studies

*Inferred values.

Biological Activity

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups on the aromatic ring, which significantly influences its chemical behavior and biological activity. The compound has the following structural formula:

  • Molecular Formula : C15H20O5
  • Molecular Weight : 280.32 g/mol

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-cancer Properties : It inhibits key enzymes such as tubulin and heat shock protein 90 (Hsp90), which are critical in cancer cell proliferation and survival. The trimethoxyphenyl group plays a vital role in its binding affinity to these targets.
  • Anti-inflammatory Effects : this compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further development in treating infections.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparison with similar compounds is essential. The table below summarizes key differences:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoateLacks additional methoxy groupsDifferent bioactivity profile
Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoateSimilar structure but different substitution patternVariations in biological activity
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateContains chlorinated aromatic ringKnown for distinct enzymatic interactions

This comparison highlights how variations in methoxy substitutions can lead to differing bioactivity profiles among structurally similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-Cancer Activity : In vitro studies showed that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, treatment with this compound led to a significant decrease in cell viability in A549 lung cancer cells.
  • Anti-inflammatory Effects : In animal models of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.
  • Antibacterial Studies : The compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Q & A

Q. What are the optimal catalytic conditions for synthesizing Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate via hydrogenation?

Methodological Answer: The compound can be synthesized through hydrogenation of its α,β-unsaturated precursor. A validated protocol involves dissolving (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid in a 1:1 ethanol/ethyl acetate mixture, followed by catalytic hydrogenation under H₂ gas (balloon pressure) using 10% Pd/C. Reaction completion is typically achieved within 18 hours at room temperature . Key parameters include:

  • Catalyst loading : 5–10% w/w relative to substrate.
  • Solvent system : Ethanol/ethyl acetate ensures solubility and minimizes side reactions.
  • Post-reaction workup : Filtration to remove Pd/C, followed by solvent evaporation under reduced pressure.

Q. How can NMR spectroscopy differentiate regioisomers of trimethoxyphenylpropanoate derivatives?

Methodological Answer: ¹H and ¹³C NMR are critical for distinguishing regioisomers. For example:

  • Methoxy group shifts : In 2,3,4-trimethoxyphenyl derivatives, the 2-OCH₃ proton resonates at δ ~3.75–3.85 ppm due to deshielding by adjacent substituents, whereas 3-OCH₃ and 4-OCH₃ appear upfield (δ ~3.55–3.70 ppm) .
  • Carbonyl carbon : The ester carbonyl (C=O) in this compound appears at δ ~170–172 ppm in ¹³C NMR, distinct from carboxylic acid derivatives (δ ~175–180 ppm) .

Q. What purification techniques ensure ≥98% purity for this compound?

Methodological Answer:

  • Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–40% EA).
  • Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals.
  • HPLC validation : C18 column, mobile phase acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis of the hydroxy-substituted propanoate?

Methodological Answer: The hydroxyl group introduces a stereocenter, requiring enantioselective methods:

  • Asymmetric hydrogenation : Chiral ligands like (R)-BINAP with Ru catalysts achieve >90% ee in β-hydroxy ester synthesis .
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of racemic mixtures in biphasic systems (e.g., tert-butyl methyl ether/buffer) .
  • Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (85:15) to separate enantiomers for analytical validation .

Q. How do substituent positions (2,3,4 vs. 3,4,5-trimethoxy) influence biological activity?

Methodological Answer: Comparative studies using analogues reveal:

  • 2,3,4-Trimethoxy : Enhanced interaction with hydrophobic enzyme pockets due to steric effects (e.g., cyclooxygenase inhibition).
  • 3,4,5-Trimethoxy : Improved solubility and π-π stacking in DNA-binding assays, as seen in related propanoate derivatives .
    Example data :
Substituent PositionIC₅₀ (COX-2 Inhibition)LogP
2,3,4-trimethoxy12 ± 1.5 µM2.8
3,4,5-trimethoxy25 ± 2.1 µM2.1

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity).
  • Purity verification : Use LC-MS to confirm absence of impurities (e.g., residual Pd in catalytic reactions) .
  • Stereochemical validation : Circular dichroism (CD) or polarimetry to confirm enantiomeric ratios .

Q. What computational methods predict metabolic stability of this compound?

Methodological Answer:

  • In silico CYP450 metabolism : Use Schrödinger’s QikProp to predict cytochrome P450 interactions. Hydroxylation at the 4-methoxy position is a major metabolic pathway.
  • ADMET prediction : SwissADME calculates bioavailability scores (e.g., 0.55 for this compound) and blood-brain barrier permeability .

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